(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a furan ring, a pyrazole ring, a piperazine ring, and a methylsulfonyl group. The presence of these groups could potentially give the compound a range of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are aromatic, which could contribute to the compound’s stability. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could engage in hydrogen bonding and other interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple rings and functional groups in this compound could give it a range of properties, such as a relatively high boiling point and the ability to participate in a variety of chemical reactions .Scientific Research Applications
Corrosion Inhibition
Singaravelu and Bhadusha (2022) reported the use of a novel organic compound similar in structure for the prevention of corrosion on mild steel in an acidic medium. Their study highlights the potential of such compounds as corrosion inhibitors, which are crucial in extending the lifespan of metal structures and components in industrial applications (Singaravelu & Bhadusha, 2022).
Biological Activities
Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, which include structures similar to the specified compound. They explored these derivatives for their herbicidal and insecticidal activities, suggesting that such compounds can be potential agents in agricultural applications to protect crops from pests and weeds (Wang et al., 2015).
Antibacterial and Anti-inflammatory Agents
Ravula et al. (2016) investigated novel pyrazoline derivatives for their anti-inflammatory and antibacterial activities. The study emphasizes the role of furan-2-yl substituted compounds in developing new therapeutic agents, showcasing their potential in treating inflammation and bacterial infections (Ravula et al., 2016).
Anticancer Therapy
Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects in mouse models. Their findings suggest the promise of such compounds in anticancer therapy, particularly in inhibiting tumor growth and tumor-induced angiogenesis (Chandrappa et al., 2010).
Antimicrobial Activity
Sanjeeva et al. (2022) synthesized new pyrazole and isoxazole derivatives, including compounds with similarities to the specified chemical, and tested them for antimicrobial activity. The results demonstrated their effectiveness against several bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-22(19,20)17-6-4-16(5-7-17)13(18)11-9-10(14-15-11)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOEGHPUNEFRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.